![molecular formula C24H26N4S2 B14246742 1-Ethenyl-2-[6-(1-ethenylbenzimidazol-2-yl)sulfanylhexylsulfanyl]benzimidazole CAS No. 499140-02-2](/img/structure/B14246742.png)
1-Ethenyl-2-[6-(1-ethenylbenzimidazol-2-yl)sulfanylhexylsulfanyl]benzimidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Ethenyl-2-[6-(1-ethenylbenzimidazol-2-yl)sulfanylhexylsulfanyl]benzimidazole is a complex organic compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry due to their structural similarity to naturally occurring nucleotides
Preparation Methods
The synthesis of 1-Ethenyl-2-[6-(1-ethenylbenzimidazol-2-yl)sulfanylhexylsulfanyl]benzimidazole typically involves the following steps:
Formation of Benzimidazole Units: The benzimidazole units can be synthesized by the condensation of ortho-phenylenediamine with aldehydes or carboxylic acids under acidic conditions.
Introduction of Ethenyl Groups: The ethenyl groups can be introduced via a Heck reaction, where the benzimidazole units are reacted with vinyl halides in the presence of a palladium catalyst.
Formation of Sulfanylhexyl Chain: The sulfanylhexyl chain can be synthesized by reacting hexyl bromide with thiourea to form hexylthiourea, which is then hydrolyzed to form hexylthiol.
Coupling of Benzimidazole Units with Sulfanylhexyl Chain: The final step involves coupling the benzimidazole units with the sulfanylhexyl chain through a nucleophilic substitution reaction, where the benzimidazole units are reacted with hexylthiol in the presence of a base.
Chemical Reactions Analysis
1-Ethenyl-2-[6-(1-ethenylbenzimidazol-2-yl)sulfanylhexylsulfanyl]benzimidazole undergoes various chemical reactions, including:
Scientific Research Applications
1-Ethenyl-2-[6-(1-ethenylbenzimidazol-2-yl)sulfanylhexylsulfanyl]benzimidazole has various scientific research applications, including:
Mechanism of Action
The mechanism of action of 1-Ethenyl-2-[6-(1-ethenylbenzimidazol-2-yl)sulfanylhexylsulfanyl]benzimidazole involves its interaction with biological targets, such as enzymes and receptors. The benzimidazole units can bind to the active sites of enzymes, inhibiting their activity and leading to various biological effects . The ethenyl groups may also play a role in the compound’s reactivity and binding affinity .
Comparison with Similar Compounds
1-Ethenyl-2-[6-(1-ethenylbenzimidazol-2-yl)sulfanylhexylsulfanyl]benzimidazole can be compared with other benzimidazole derivatives, such as:
Properties
CAS No. |
499140-02-2 |
|---|---|
Molecular Formula |
C24H26N4S2 |
Molecular Weight |
434.6 g/mol |
IUPAC Name |
1-ethenyl-2-[6-(1-ethenylbenzimidazol-2-yl)sulfanylhexylsulfanyl]benzimidazole |
InChI |
InChI=1S/C24H26N4S2/c1-3-27-21-15-9-7-13-19(21)25-23(27)29-17-11-5-6-12-18-30-24-26-20-14-8-10-16-22(20)28(24)4-2/h3-4,7-10,13-16H,1-2,5-6,11-12,17-18H2 |
InChI Key |
OGFXONSRKDQHFL-UHFFFAOYSA-N |
Canonical SMILES |
C=CN1C2=CC=CC=C2N=C1SCCCCCCSC3=NC4=CC=CC=C4N3C=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


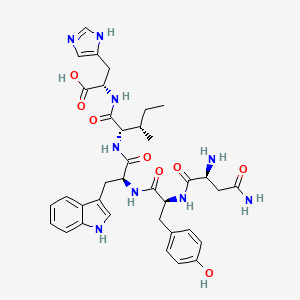

![Glycine, L-gamma-glutamyl-S-[(hydroxyphenylamino)carbonyl]-L-cysteinyl-, diethyl ester, monohydrochloride (9CI)](/img/structure/B14246667.png)
![1-(Diphenylphosphanyl)-2-[(S)-4-methylbenzene-1-sulfinyl]-1H-pyrrole](/img/structure/B14246674.png)

![[2-Acetyloxy-2-[3-(1,2-diacetyloxyethyl)phenyl]ethyl] acetate](/img/structure/B14246681.png)
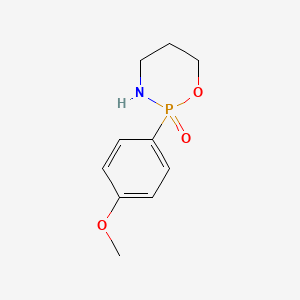

![[1,3]Thiazolo[4,5-G]phthalazine](/img/structure/B14246711.png)
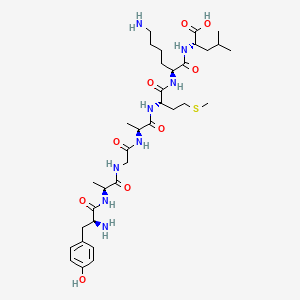
![N~1~-[(Thiophen-2-yl)methyl]benzene-1,4-diamine](/img/structure/B14246726.png)
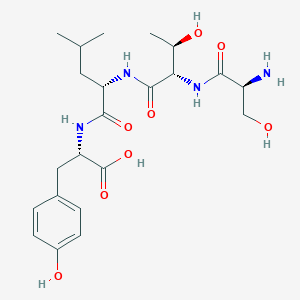
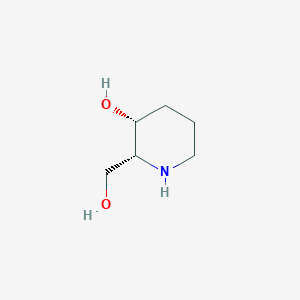
methanone](/img/structure/B14246750.png)
